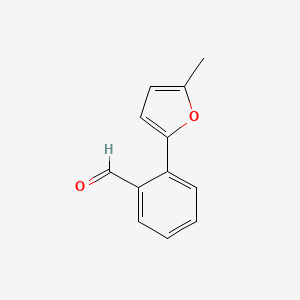

2-(5-Methyl-2-Furyl)benzaldehyde

Descripción general

Descripción

It is a yellowish liquid with a sweet, floral odor and is commonly used in the fragrance industry. In recent years, it has gained attention for its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-Furyl)benzaldehyde typically involves the reaction of 5-methylfurfural with benzaldehyde under acidic conditions . The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Methyl-2-Furyl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride to produce the corresponding alcohol.

Substitution: Substitution reactions can occur at the furan ring or the benzaldehyde moiety, depending on the reagents and conditions used.

Major Products

The major products formed from these reactions include 2-(5-Methyl-2-Furyl)benzoic acid (from oxidation), 2-(5-Methyl-2-Furyl)benzyl alcohol (from reduction), and various substituted derivatives (from substitution reactions) .

Aplicaciones Científicas De Investigación

Flavor and Fragrance Industry

Overview:

2-(5-Methyl-2-furyl)benzaldehyde is primarily recognized for its pleasant aroma, making it a valuable ingredient in the flavor and fragrance industry. It is commonly used in the formulation of perfumes and food products.

Applications:

- Perfumes: Used as a key component to enhance floral and fruity notes.

- Food Products: Incorporated as a flavoring agent in various food items to impart a sweet and aromatic profile.

Case Study:

In a study examining the sensory properties of various aldehydes in food products, this compound was noted for its ability to mask undesirable flavors in confectionery items, thereby improving overall consumer acceptance .

Pharmaceutical Development

Overview:

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to participate in multiple chemical reactions essential for drug development.

Applications:

- Synthesis of Therapeutics: Utilized in the production of anti-inflammatory and antimicrobial drugs.

- Bioactive Compound Research: Investigated for potential therapeutic effects in various biological systems.

Data Table: Pharmaceutical Applications

| Application Type | Specific Use |

|---|---|

| Anti-inflammatory Drugs | Intermediate in synthesis |

| Antimicrobial Agents | Key component in drug formulation |

Organic Synthesis

Overview:

Researchers employ this compound as a building block in organic synthesis, facilitating the creation of complex molecules.

Applications:

- Synthetic Pathways: Acts as a precursor for synthesizing other organic compounds.

- Reaction Mechanisms: Studied for its reactivity patterns in various chemical reactions.

Case Study:

A research project focused on developing new synthetic methodologies highlighted the use of this compound in creating novel heterocyclic compounds with potential biological activity .

Material Science

Overview:

The compound is explored for its potential applications in material science, particularly in enhancing the properties of polymers and coatings.

Applications:

- Polymer Development: Used to synthesize polymers with improved durability and aesthetic properties.

- Coatings: Investigated for its role in formulating high-performance coatings that resist environmental degradation.

Data Table: Material Science Applications

| Material Type | Specific Application |

|---|---|

| Polymers | Enhancing mechanical properties |

| Coatings | Developing UV-resistant coatings |

Aromatic Compound Studies

Overview:

As an aromatic compound, this compound is valuable for studies related to aromatic interactions and behaviors.

Applications:

- Behavioral Studies: Analyzed for its interactions with other aromatic compounds under varying environmental conditions.

- Chemical Behavior Research: Used to understand the stability and reactivity of aromatics.

Case Study:

A comprehensive study on aromatic compounds utilized this compound to investigate its stability under different temperatures and pressures, providing insights into its potential industrial applications .

Mecanismo De Acción

The mechanism of action of 2-(5-Methyl-2-Furyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes . Its antimicrobial properties are attributed to its ability to disrupt the cell membrane integrity of microorganisms .

Comparación Con Compuestos Similares

Similar Compounds

2-Furylbenzaldehyde: Similar structure but lacks the methyl group on the furan ring.

5-Methylfurfural: Contains the furan ring with a methyl group but lacks the benzaldehyde moiety.

Benzaldehyde: Contains the benzaldehyde moiety but lacks the furan ring.

Uniqueness

2-(5-Methyl-2-Furyl)benzaldehyde is unique due to the presence of both the furan ring and the benzaldehyde moiety, which imparts distinct chemical and biological properties . This combination allows it to participate in a variety of chemical reactions and makes it valuable in multiple scientific and industrial applications .

Actividad Biológica

2-(5-Methyl-2-Furyl)benzaldehyde is an organic compound characterized by its unique structure, which consists of a furan ring substituted with a methyl group at the 5-position and a benzaldehyde moiety. This compound, with the molecular formula C₁₂H₁₀O₂ and a molecular weight of approximately 186.21 g/mol, has garnered attention for its potential biological activities and applications in organic synthesis. This article delves into the biological activity of this compound, highlighting its interactions with biological systems, potential therapeutic uses, and relevant research findings.

The presence of the aldehyde group (CHO) in this compound enhances its reactivity, making it a valuable building block in organic synthesis. The conjugation between the furan and benzaldehyde groups contributes to its aromatic characteristics, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit various antimicrobial properties. For instance, studies on related furan derivatives have demonstrated their effectiveness against bacteria and fungi. The specific activity of this compound against microbial strains remains to be extensively documented but is hypothesized based on structural similarities.

Antioxidant Activity

The antioxidant potential of this compound has been explored due to the presence of the furan ring, which is known to contribute to free radical scavenging activities. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases.

Enzyme Inhibition

Preliminary studies suggest that this compound may interact with specific enzymes, potentially serving as an inhibitor. The binding affinity and mechanism of action require further investigation to elucidate its role in enzyme modulation.

Case Studies

Comparative Analysis

A comparison of structural analogs provides insights into the biological activity of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Methyl-2-furaldehyde | Structure | Simpler structure; primarily used as a flavoring agent. |

| 3-(5-Methyl-2-furyl)benzaldehyde | Structure | Substituted at the 3-position; potential for different biological activities. |

| 4-(5-Methyl-2-furyl)benzaldehyde | Structure | Substituted at the 4-position; altered reactivity profiles. |

The unique substitution pattern of this compound influences its chemical reactivity and biological activity compared to these similar compounds.

Propiedades

IUPAC Name |

2-(5-methylfuran-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-6-7-12(14-9)11-5-3-2-4-10(11)8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNQFPPQJHCVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394315 | |

| Record name | 2-(5-Methyl-2-Furyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400746-82-9 | |

| Record name | 2-(5-Methyl-2-Furyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.